NAAA Inhibitory Potency: Atractylodin vs. Diacerein/Rhein and Fucoxanthinol
Atractylodin inhibits recombinant human NAAA with an IC₅₀ of 2.81 ± 0.51 µM in a fluorescence-based high-throughput screening assay [1]. This represents the most potent natural-product NAAA inhibitor reported to date, surpassing diacerein (a prodrug of rhein; IC₅₀ = 7.2 ± 1.10 µM) by 2.6‑fold and fucoxanthinol (IC₅₀ = 12.75 ± 1.12 µM) by 4.5‑fold [1]. Kinetic analyses confirm competitive, reversible binding, and dialysis assays demonstrate full recovery of enzyme activity upon compound removal [1]. In BV‑2 microglial cells, atractylodin dose‑dependently elevates cellular palmitoylethanolamide (PEA) levels and suppresses LPS‑induced nitrate, TNF‑α, IL‑1β, and IL‑6 release [1].
| Evidence Dimension | NAAA enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.81 ± 0.51 µM (atractylodin) |
| Comparator Or Baseline | Diacerein/rhein: IC₅₀ = 7.2 ± 1.10 µM; Fucoxanthinol: IC₅₀ = 12.75 ± 1.12 µM |
| Quantified Difference | Atractylodin is 2.6‑fold more potent than diacerein/rhein and 4.5‑fold more potent than fucoxanthinol |
| Conditions | Recombinant human NAAA; fluorescence-based high-throughput screening assay; competitive, reversible inhibition confirmed by kinetic and dialysis assays; cellular validation in LPS-stimulated BV‑2 microglia |
Why This Matters
For researchers selecting a natural-product NAAA inhibitor tool compound or lead scaffold, atractylodin offers the highest confirmed potency among known natural ligands, enabling lower working concentrations, reduced off‑target probability, and superior cellular PEA elevation.
- [1] Yang L, et al. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Front Pharmacol. 2020;11:577319. doi:10.3389/fphar.2020.577319 View Source
